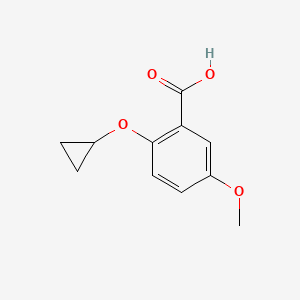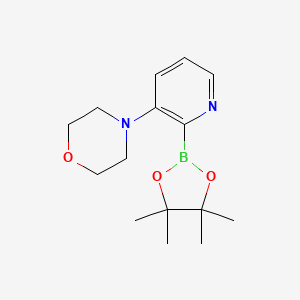
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholinopyridin-2-ylboronic acid pinacol ester is a boronic ester compound that has gained significant attention in the field of organic chemistry. Boronic esters are known for their versatility as building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the morpholine and pyridine rings in this compound adds to its chemical complexity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholinopyridin-2-ylboronic acid pinacol ester typically involves the reaction of 3-bromopyridine with morpholine to form 3-morpholinopyridine. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: 3-morpholinopyridin-2-ylboronic acid.
Reduction: 3-morpholinopyridin-2-ylmethanol.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
Aplicaciones Científicas De Investigación
3-Morpholinopyridin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-morpholinopyridin-2-ylboronic acid pinacol ester primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The boronic ester group interacts with the metal catalyst, enabling the transfer of the organic group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
- Phenylboronic acid pinacol ester
- 2-Aminopyridine-3-boronic acid pinacol ester
- 4-Morpholinopyridin-2-ylboronic acid pinacol ester
Comparison: 3-Morpholinopyridin-2-ylboronic acid pinacol ester is unique due to the presence of both morpholine and pyridine rings, which provide additional sites for chemical modification and enhance its reactivity in various synthetic applications. Compared to phenylboronic acid pinacol ester, it offers more versatility in forming heterocyclic compounds. The presence of the morpholine ring also imparts different electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C15H23BN2O3 |
|---|---|
Peso molecular |
290.17 g/mol |
Nombre IUPAC |
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]morpholine |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)13-12(6-5-7-17-13)18-8-10-19-11-9-18/h5-7H,8-11H2,1-4H3 |
Clave InChI |
BFEOCVORZRAJMY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



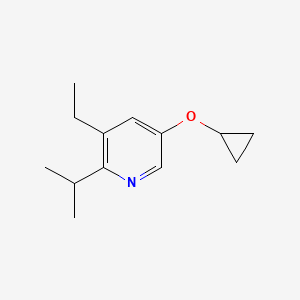
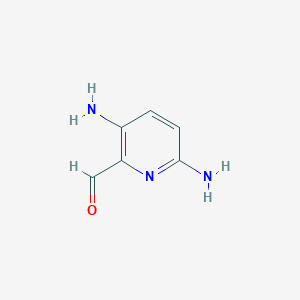
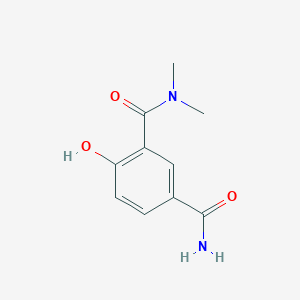
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)
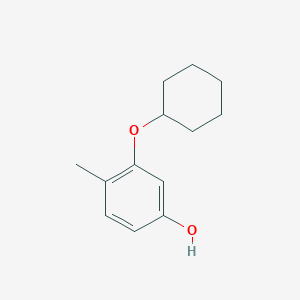

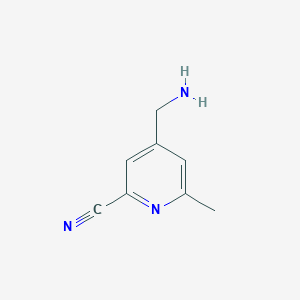
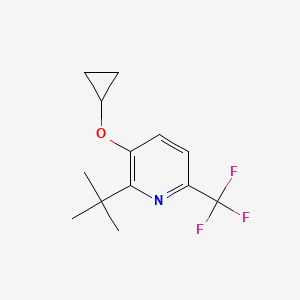
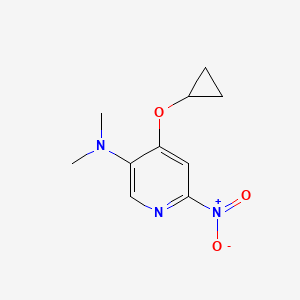

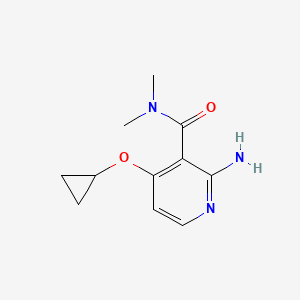
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
